2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the condensation of pyrazin-2-amine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino or phenol groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the production of dyes, pigments, and other materials due to its unique chemical properties .
Mechanism of Action
The mechanism by which 2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyrazine: Similar in structure but lacks the phenol group.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Contains a benzoxazole ring instead of the pyrazine ring
Uniqueness
2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol functional groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Properties
CAS No. |
920512-30-7 |
---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-5-[(pyrazin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H12N4O/c12-9-2-1-8(5-10(9)16)6-15-11-7-13-3-4-14-11/h1-5,7,16H,6,12H2,(H,14,15) |
InChI Key |
QKPDUKAGMYJWGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=NC=CN=C2)O)N |
Origin of Product |
United States |
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